![molecular formula C24H23N7O2 B3020550 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone CAS No. 1421514-57-9](/img/structure/B3020550.png)
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
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Description
Scientific Research Applications
- The compound has been explored for its electrochemical and optical properties. Specifically, a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative, DTP-Ph-Pyr, was synthesized, and its corresponding polymer (P(DTP-Ph-Pyr)) was obtained via electrochemical polymerization .
- Pyrrole derivatives, including those related to our compound, have garnered attention as potent anticancer agents. They act through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, cyclin-dependent kinases, and adenosine receptors .
- Researchers have studied the bioactivity of indole derivatives, which include pyrrole subunits. For instance, indolyl and oxochromenyl xanthenone derivatives were evaluated for their anti-HIV-1 activity using molecular docking studies .
Electrochromic Polymers
Anticancer Potential
Bioactivity and Molecular Docking
properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-18-7-8-23(28-27-18)33-20-6-4-5-19(15-20)24(32)31-13-11-30(12-14-31)22-16-21(25-17-26-22)29-9-2-3-10-29/h2-10,15-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOOOVTTVMUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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